molecular formula C5H4BBr2NO2 B2642046 2,6-Dibromopyridine-4-boronic acid CAS No. 2096340-19-9

2,6-Dibromopyridine-4-boronic acid

Cat. No. B2642046
CAS RN: 2096340-19-9
M. Wt: 280.71
InChI Key: WXFBYDLBSSITNV-UHFFFAOYSA-N
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Description

2,6-Dibromopyridine-4-boronic acid is an organic molecule used in various fields of research and industry, including organic synthesis and medicinal chemistry. It is used as a tridentate chelating ligand and in the formation of macrocycles containing the terpyridine moiety .


Molecular Structure Analysis

The molecular weight of 2,6-Dibromopyridine-4-boronic acid pinacol ester, a related compound, is 362.86 . The IUPAC name is 2,6-dibromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . The InChI code is 1S/C11H14BBr2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 .


Chemical Reactions Analysis

2,6-Dibromopyridine-4-boronic acid is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalysed homocoupling .

Scientific Research Applications

Regioselective Suzuki Cross-Coupling Reactions

Boronic acids, including compounds similar to "2,6-Dibromopyridine-4-boronic acid," are pivotal in Suzuki cross-coupling reactions. For example, 2,4-Dibromopyridine undergoes regioselective Suzuki cross-coupling with several alkenyl(aryl) boronic acids, leading to 4-bromo-2-carbon substituted pyridines. This reaction, under palladium catalysis, showcases the utility of boronic acids in synthesizing complex organic structures difficult to prepare otherwise (Sicre, Alonso-Gómez, & Cid, 2006).

Diol Recognition and Discrimination

Fluorinated boronic acid-appended bipyridinium salts derived from bipyridines have been synthesized for diol-containing analyte detection and differentiation at physiological conditions via (19)F NMR spectroscopy. This application is crucial for recognizing bioanalytes such as catechol, dopamine, and various sugars at low mM concentrations, highlighting the role of boronic acids in biochemical sensing and recognition (Axthelm, Görls, Schubert, & Schiller, 2015).

Carbohydrate-Binding Boronic Acids

A new class of carbohydrate-binding boronic acids has been described, demonstrating superior complexing capabilities with glycopyranosides under physiologically relevant conditions. This finding is significant for the development of oligomeric receptors and sensors aimed at the selective recognition of cell-surface glycoconjugates, leveraging the unique interactions between boronic acids and diols (Dowlut & Hall, 2006).

Fluorescent Chemosensors

Boronic acids serve as the foundation for fluorescent chemosensors targeting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. The interaction between boronic acid and cis-1,2- or 1,3-diol forms the basis for these sensors, which are crucial for the detection and diagnosis of various biological and chemical substances (Huang et al., 2012).

Microwave-Assisted Synthesis

Boronic acid derivatives have been utilized in the rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines via a microwave-assisted one-pot cyclization/Suzuki coupling approach. This method emphasizes the role of boronic acids in the synthesis of diverse compound libraries, showcasing their tolerance to various reaction conditions and their utility in metal-catalyzed reactions (Dimauro & Kennedy, 2007).

Safety and Hazards

2,6-Dibromopyridine-4-boronic acid is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . In case of contact with skin or eyes, wash off immediately with plenty of water. If swallowed, seek immediate medical attention .

Future Directions

The synthesis of pyridinylboronic acids and esters, including 2,6-Dibromopyridine-4-boronic acid, is a promising area of research. These compounds have potential applications in the inhibition of protein-protein interactions, which are recognized as one of the main factors in controlling protein function in living cells .

properties

IUPAC Name

(2,6-dibromopyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBr2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFBYDLBSSITNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)Br)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBr2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromopyridine-4-boronic acid

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